Carbonic acid, 4-formylphenyl methyl ester
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Overview
Description
Carbonic acid, 4-formylphenyl methyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant aromas and are widely used in various industries, including pharmaceuticals, fragrances, and food additives. This particular ester is derived from carbonic acid and 4-formylphenol, with a methyl group attached to the ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 4-formylphenyl methyl ester typically involves the esterification of 4-formylphenol with carbonic acid. One common method is the Fischer esterification, which involves heating the reactants in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the use of diazomethane, which reacts with carboxylic acids to form methyl esters .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves large-scale esterification processes. These processes may use continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction and improve yield .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 4-formylphenyl methyl ester can undergo various chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Catalysts like zinc chloride or silica chloride are used to facilitate the reaction.
Major Products
Hydrolysis: Produces 4-formylphenol and carbonic acid.
Reduction: Produces 4-formylphenol and methanol.
Transesterification: Produces a new ester and an alcohol.
Scientific Research Applications
Carbonic acid, 4-formylphenyl methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of carbonic acid, 4-formylphenyl methyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent . In transesterification, the ester group is exchanged with another alcohol, catalyzed by acidic or basic conditions .
Comparison with Similar Compounds
Carbonic acid, 4-formylphenyl methyl ester can be compared with other esters, such as:
Methyl acetate: A simple ester with a pleasant aroma, used as a solvent and in flavorings.
Ethyl butanoate: Known for its pineapple-like aroma, used in food flavorings and fragrances.
Methyl salicylate:
Properties
CAS No. |
24260-42-2 |
---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(4-formylphenyl) methyl carbonate |
InChI |
InChI=1S/C9H8O4/c1-12-9(11)13-8-4-2-7(6-10)3-5-8/h2-6H,1H3 |
InChI Key |
GQYLKKWTYKNXIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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